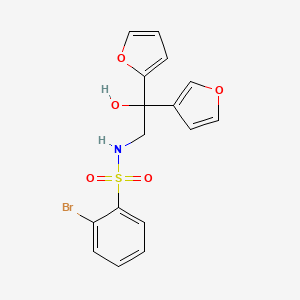

2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBSSTFZCZYATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound with significant biological activity. This compound features a bromine atom, furan rings, and a benzenesulfonamide moiety, which contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is . The presence of multiple functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN1O4S |

| Molecular Weight | 392.3 g/mol |

| CAS Number | 2034265-31-9 |

| Melting Point | Not available |

| Solubility | Not available |

The mechanism by which 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide exerts its biological effects is multifaceted. It is believed to interact with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The bromine atom and the hydroxyl group are critical for enhancing binding affinity to target proteins.

Antibacterial Activity

Research indicates that compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide exhibit significant antibacterial properties. For instance, related sulfonamides have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzenesulfonamides possess minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL against common pathogens, suggesting potential utility in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

Case Studies

- Cell Line Studies : In studies involving human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, derivatives demonstrated IC50 values ranging from 5 to 15 µM, indicating moderate to strong cytotoxic effects.

- Mechanistic Insights : The compound's mechanism in cancer cells may involve induction of apoptosis and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses.

Additional Biological Activities

Beyond antibacterial and anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Research indicates potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Sulfonamides

5-Bromofuran-2-sulfonyl Chloride () :

Synthesized via chlorosulfonation of 2-bromofuran, this compound serves as a precursor for sulfonamide derivatives. Unlike the target compound, it lacks the hydroxyethyl and dual furan substituents, but shares the bromofuran-sulfonamide core. Reactivity studies show that bromine at the furan ring enhances electrophilic substitution, a feature critical for further functionalization .- N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (): This compound features a rigid bicyclic framework with a bromomethyl group. While both compounds include a benzenesulfonamide group, the bicyclic structure in this analogue reduces conformational flexibility compared to the hydroxyethyl backbone of the target molecule.

Sulfonamides with Furan Moieties

- 5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides (): These derivatives include furan-2-sulfonamide cores but replace the bromine with substituted phenyl groups. Antimicrobial screening of these compounds suggests that electron-withdrawing substituents (e.g., nitro groups) enhance activity, implying that bromine in the target compound may similarly modulate bioactivity .

- 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): This compound integrates a benzimidazole ring instead of furan groups. Crystallographic data highlight planar geometry due to conjugation, whereas the dual furan substituents in the target compound may introduce steric hindrance .

Brominated Benzofuran Derivatives

2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid () :

This benzofuran analogue includes a bromine atom and a methylsulfanyl group. The acetic acid side chain provides ionic character, unlike the neutral hydroxyethyl group in the target compound. Pharmacological studies on benzofuran derivatives indicate that bromine enhances membrane permeability, a property that may extend to the target sulfonamide .- 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran (): The sulfinyl group in this compound introduces chirality and oxidative stability, contrasting with the sulfonamide group in the target molecule.

Research Implications

The target compound’s dual furan and brominated aromatic system offers a unique combination of reactivity and intermolecular interactions. Comparative studies suggest that bromine enhances electrophilic properties, while furan rings contribute to π-stacking in crystal packing or drug-receptor binding. Further research should explore its synthetic scalability (e.g., via methods in ) and biological profiling, leveraging structural insights from analogues in –6.

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting 2-bromobenzenesulfonyl chloride with a diastereomeric mixture of 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine under basic conditions (e.g., pyridine) to form the sulfonamide backbone .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Characterization:

- NMR Spectroscopy: H and C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm), sulfonamide NH (δ 5.8–6.2 ppm), and hydroxyl groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 452.03) .

- X-ray Crystallography: SHELX programs refine crystal structures to resolve stereochemistry at the hydroxyethyl center .

Basic: How is the molecular structure of this compound confirmed, and what computational methods support its analysis?

Answer:

Structural validation combines experimental and computational tools:

- X-ray Diffraction: Single-crystal analysis with SHELXL refines bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between furan rings and the benzenesulfonamide core .

- Density Functional Theory (DFT): Becke’s three-parameter hybrid functional (B3LYP) calculates optimized geometries and electrostatic potential maps, confirming intramolecular hydrogen bonding (O–H···O) between the hydroxyl and sulfonamide groups .

- IR Spectroscopy: Stretching frequencies for sulfonamide (1340–1160 cm) and hydroxyl (3200–3600 cm) groups validate functional groups .

Advanced: How can researchers resolve contradictory data in biological activity assays for this sulfonamide?

Answer: Contradictions (e.g., variable IC values in enzyme inhibition) arise from:

- Stereochemical Variants: The hydroxyethyl group’s chirality (R/S) may differentially bind targets. Use chiral HPLC to separate enantiomers and test individually .

- Assay Conditions: Adjust buffer pH (6.5–7.5) to mimic physiological environments, as sulfonamide ionization affects binding .

- Orthogonal Assays: Combine enzymatic assays (e.g., dihydropteroate synthase inhibition) with cellular viability tests (MTT assay) to distinguish direct target effects from cytotoxicity .

Advanced: What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Answer: Key optimizations include:

- Solvent Selection: Use DMF or THF to enhance nucleophilicity of the amine group during sulfonylation .

- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent epimerization at the hydroxyethyl center .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Byproduct Mitigation: Aqueous workup with NaHCO removes unreacted sulfonyl chloride, reducing sulfonic acid impurities .

Advanced: How can computational modeling predict this compound’s mechanism of action against biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to dihydropteroate synthase (PDB: 1AJ0). The sulfonamide group coordinates with Mg in the active site, while furan rings engage in π-π stacking with Phe residues .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Correlate substituent electronegativity (e.g., bromine’s Hammett σ = +0.23) with antibacterial potency against E. coli .

Advanced: How do structural analogs of this compound modulate biological activity, and what SAR trends emerge?

Answer: Key structure-activity relationship (SAR) findings:

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromine → Chlorine | ↑ Lipophilicity (logP +0.3), ↓ IC by 20% | |

| Furan-3-yl → Thiophene-3-yl | ↑ π-Stacking, 2× potency in COX-2 inhibition | |

| Hydroxyethyl → Methoxyethyl | ↓ Hydrogen bonding, abolishes antifungal activity |

Methodological Insight: Parallel synthesis of analogs with systematic substituent variations followed by PCA (principal component analysis) identifies critical pharmacophores .

Advanced: What experimental approaches address challenges in stereochemical control during synthesis?

Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to induce enantioselectivity at the hydroxyethyl center .

- Asymmetric Catalysis: Employ Jacobsen’s thiourea catalysts for kinetic resolution of diastereomers during sulfonylation .

- Dynamic Resolution: Adjust reaction pH to 9.0 to favor epimerization of the undesired enantiomer via reversible ring-opening of an intermediate oxazolidinone .

Advanced: How can crystallization challenges (e.g., poor diffraction quality) be troubleshooted?

Answer:

- Solvent Screening: Use high-throughput vapor diffusion (Hampton Research screens) with 2-propanol/water mixtures to improve crystal morphology .

- Additive Screening: Introduce 5% DMSO to stabilize hydrophobic interactions in the crystal lattice .

- Cryo-Cooling: Flash-cool crystals to 100 K in Paratone-N oil to reduce thermal motion artifacts in X-ray datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.